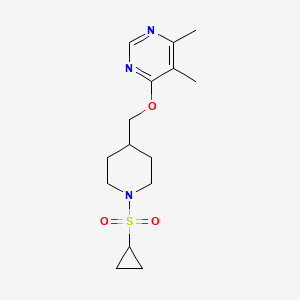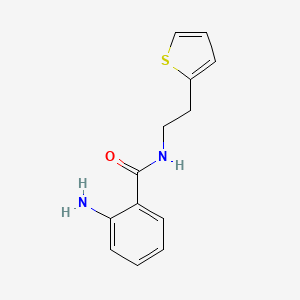
Lithium;4-methyl-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4-methyl-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C4H4LiN3O2 and its molecular weight is 133.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
1,2,4-トリアゾールは、多様な有機反応に関与します。研究者は、それらの調製のための様々な合成方法論を開発してきました。注目すべきアプローチには、以下のようなものがあります。
- クリックケミストリー: 人気のあるクリックケミストリーアプローチは、1,2,3-トリアゾールの効率的な合成を可能にします。 それは、アジドとアルキン間のヒュイスゲン環状付加反応を伴い、トリアゾール環を形成します .
- エナミンを介した反応: L-プロリン触媒エナミンを介した[3 + 2]-環状付加反応は、1,2,3-トリアゾールの形成につながります .
- 位置選択的合成: 有機触媒エナミンアジド反応は、1,4,5-トリ置換1,2,3-トリアゾールの位置選択的合成を可能にします .
蛍光イメージング
1,2,4-トリアゾールは、蛍光色素で修飾することができ、蛍光プローブとしての使用を可能にします。研究者は、細胞イメージングや生物学的プロセスの追跡にそれらを用いています。
要約すると、「Lithium;4-methyl-1,2,4-triazole-3-carboxylate」という化合物は、これらの多様な分野で有望であり、さらなる研究開発の興味深い対象となっています . もっと情報が必要な場合や、他に質問がある場合は、遠慮なくお問い合わせください!
作用機序
Target of Action
Lithium;4-methyl-1,2,4-triazole-3-carboxylate, also known as lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate, is a compound that primarily targets the anode and cathode in lithium metal batteries . The compound forms solid electrolyte interfaces to protect both the anode and cathode .
Mode of Action
The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate interacts with its targets, the anode and cathode, by forming solid electrolyte interfaces . This compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .
Biochemical Pathways
The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate affects the biochemical pathways involved in the operation of lithium metal batteries . By forming solid electrolyte interfaces and removing HF from the electrolyte, this compound improves the electrochemical performance of the batteries .
Pharmacokinetics
It is known that the compound is added into lithium metal batteries as an electrolyte additive . This addition leads to the formation of solid electrolyte interfaces, which protect both the anode and cathode . The compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .
Result of Action
The molecular and cellular effects of the action of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate include the formation of solid electrolyte interfaces that protect both the anode and cathode . The compound also removes HF from the electrolyte, preventing the electrolyte from deteriorating . These actions result in improved electrochemical performance of lithium metal batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate. For instance, the temperature and voltage conditions under which lithium metal batteries operate can affect the performance of this compound . .
Safety and Hazards
The safety and hazards associated with Methyl-1H-1,2,4-triazole-3-carboxylate include eye irritation, skin irritation, and specific target organ toxicity - single exposure . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .
生化学分析
Biochemical Properties
Lithium;4-methyl-1,2,4-triazole-3-carboxylate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to serve as a Lewis base, aiding in the removal of HF from the electrolyte, thereby preventing the electrolyte from deteriorating . This interaction highlights the role of the compound in biochemical reactions.
Cellular Effects
The effects of this compound on cells are significant. It has been found to lead to the formation of solid electrolyte interfaces, protecting both the anode and cathode in lithium metal batteries . This suggests that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to form solid electrolyte interfaces, serving as a Lewis base . This indicates that the compound may have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. The compound has been found to be stable and does not degrade easily
Metabolic Pathways
Given its known interactions with various enzymes and proteins, it is likely that the compound is involved in several metabolic pathways .
Transport and Distribution
Given its known biochemical properties, it is likely that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its known biochemical properties, it is likely that the compound is directed to specific compartments or organelles within the cell .
特性
IUPAC Name |
lithium;4-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Li/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNPSMFSUXWLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=NN=C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)
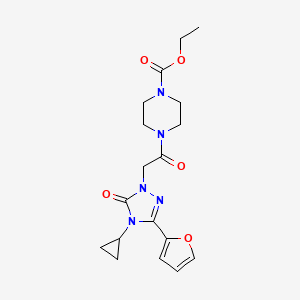
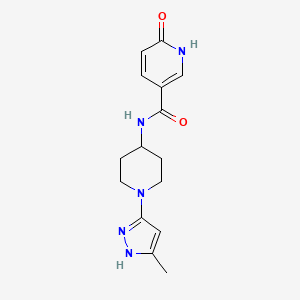
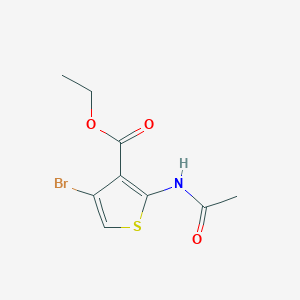
![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)

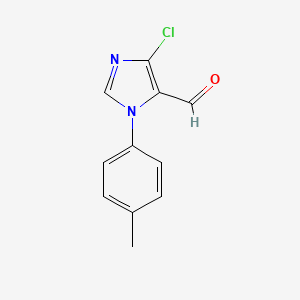
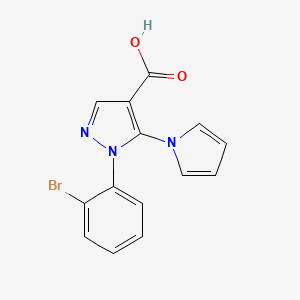
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)
